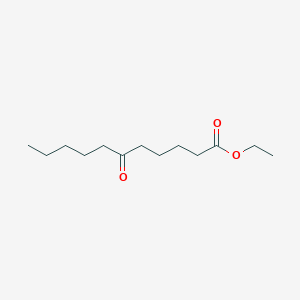

Ethyl 6-oxoundecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-oxoundecanoate is a fatty acid ester found in a variety of food items and is a component of many fragrances and flavors. It is also known as Ethyl 6-hydroxy-2-methyl-3-oxo-4-undecenoate and has the chemical formula C11H20O3. It has a high boiling point of 232°C and a melting point of -50°C. It is an important component of many fragrances and flavors, and is used in the synthesis of various pharmaceuticals and other chemicals.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Ethyl 6-oxoundecanoate and its derivatives are utilized in various chemical syntheses and catalysis processes. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process, producing highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This process expands the reaction scope and has led to the synthesis of compounds with high diastereoselectivities (Zhu, Lan, & Kwon, 2003). Similarly, ethyl 6-substituted compounds undergo highly beta-selective O-glucosidation, influenced by the twist-boat conformation of the pyranose ring. This has led to a breakthrough in beta-selective O-glucosidation based on conformational control (Okada et al., 2007).

Sustainability Metrics in Chemical Processes

The chemical industry is increasingly focusing on sustainability metrics to guide research towards long-term societal goals. This compound derivatives are used in the catalytic production of higher alcohols from ethanol, such as 2-ethyl-1-hexanol, highlighting potential opportunities and challenges from both economic and environmental perspectives. This involves assessing the accuracy of sustainability metrics at early stages using laboratory data, which is crucial for the effective application of these metrics considering the dynamic nature of information available from laboratory research (Patel et al., 2015).

Photovoltaic Applications

This compound derivatives have found applications in the field of photovoltaics. Derivatives such as Ph-HPQ and Ch-HPQ have been used in organic–inorganic photodiode fabrication. These compounds exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of substitution groups like chlorophenyl has been found to improve the diode parameters, making these compounds suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition in Industrial Processes

This compound derivatives serve as corrosion inhibitors for metals, beneficial for industrial applications like the pickling process. Pyranpyrazole derivatives have been found to exhibit high corrosion inhibition efficiency on mild steel, with mechanisms supported by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods. The formation of adsorbed films on metal surfaces is confirmed by surface morphology studies, aligning theoretical results with experimental findings (Dohare et al., 2017).

Propiedades

IUPAC Name |

ethyl 6-oxoundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-5-6-9-12(14)10-7-8-11-13(15)16-4-2/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGPRWAPTGIWJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645669 |

Source

|

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72665-99-7 |

Source

|

| Record name | Ethyl 6-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

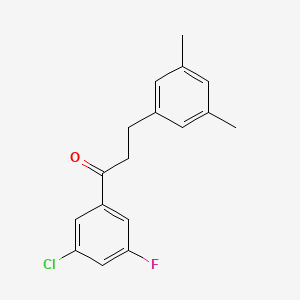

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)